(S)-Mesopram-d7
Description
(S)-Mesopram-d7 is a deuterium-labeled analog of (S)-Mesopram, a stereoisomer of the pharmaceutical compound Mesopram. Deuterated compounds like this compound are critical in analytical chemistry and pharmacokinetic studies, where they serve as internal standards for mass spectrometry (MS)-based quantification due to their near-identical chemical properties to non-deuterated counterparts .
The compound is supplied by the Canadian brand TRC (Toronto Research Chemicals) under the product code CDDM-M225677-10mg. It is available in 10 mg quantities and distributed by Shanghai ANPEL Laboratory Technologies Inc., a major supplier of laboratory reagents in China. As of March 2025, pricing details are available upon inquiry, reflecting its specialized application in research .
Properties
CAS No. |
1795786-04-7 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
272.352 |
IUPAC Name |
(5S)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1/i1D3,4D2,7D2 |
InChI Key |
PCCPERGCFKIYIS-KMBCWLEASA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyms |
(5S)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (S)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mesopram-d7 typically involves the incorporation of deuterium atoms into the (S)-Mesopram molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials to ensure high yield and purity. The reaction conditions are optimized to maximize the incorporation of deuterium while maintaining the integrity of the (S)-Mesopram structure.
Chemical Reactions Analysis
Types of Reactions: (S)-Mesopram-d7 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions can occur where functional groups in this compound are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-Mesopram-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of (S)-Mesopram in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (S)-Mesopram-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-Mesopram-d7 with structurally and functionally related compounds, emphasizing deuterium substitution, stereochemistry, and applications.
Structural and Stereochemical Comparison
- Key Differences :
- Stereochemistry : The (S)- and (R)-enantiomers exhibit distinct binding affinities to biological targets. For example, in antidepressants like citalopram, the S-enantiomer (escitalopram) demonstrates superior efficacy compared to the R-form . This suggests this compound may be preferred for studying enantiomer-specific metabolic pathways.
- Deuterium Substitution : The d7 label in both enantiomers enhances metabolic stability, reducing the rate of cytochrome P450-mediated degradation. This property is critical for tracing drug distribution in vivo .
Functional Comparison
- This compound vs. (R)-Mesopram-d7: While both are deuterated, their stereochemical differences influence receptor interactions. For instance, in chiral environments (e.g., enzyme binding sites), the S-enantiomer may exhibit higher affinity, as seen in analogous pharmaceuticals .
- This compound vs. Non-Deuterated Mesopram: The deuterated form has a marginally higher molecular weight (≈7 atomic mass units), enabling precise isotopic differentiation in MS. Non-deuterated Mesopram is typically used in therapeutic research, while this compound is reserved for analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
